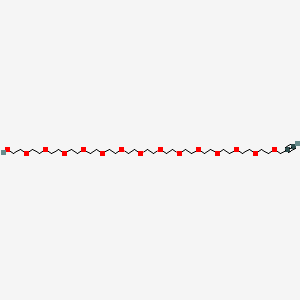
Propargyl-PEG14-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG14-OH is a polyethylene glycol (PEG)-based compound that features a propargyl group at one end and a hydroxyl group at the other. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound is known for its utility in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl-PEG14-OH can be synthesized through the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method involves the use of propargyl alcohol as a starting material, which undergoes nucleophilic substitution to introduce the PEG chain . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar nucleophilic substitution methods. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG14-OH undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This click chemistry reaction involves the addition of an azide group to the alkyne group in this compound, forming a triazole ring.
Nucleophilic substitution:
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: Used as catalysts in CuAAc reactions.
Bases such as sodium hydroxide: Used in nucleophilic substitution reactions to deprotonate the hydroxyl group.
Major Products Formed
Triazole derivatives: Formed through CuAAc reactions.
Functionalized PEG derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Propargyl-PEG14-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the development of targeted protein degradation technologies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The primary mechanism of action of Propargyl-PEG14-OH involves its role as a linker in click chemistry reactions. The alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules, forming stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and targeted protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG4-acid: A shorter PEG linker with similar click chemistry properties.
Propargyl-PEG8-OH: Another PEG-based linker with an intermediate chain length.
Uniqueness
Propargyl-PEG14-OH is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
Propiedades
Fórmula molecular |
C31H60O15 |
|---|---|
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H60O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-32/h1,32H,3-31H2 |
Clave InChI |
NCYWTUCPBGJHKL-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















